

4-Valerylphenol: A Versatile Standard for the Quantitative Analysis of Phenolic Compounds

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Compound of Interest

Compound Name: **4-Valerylphenol**

Cat. No.: **B1679879**

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Introduction

In the landscape of analytical chemistry, particularly within pharmaceutical and environmental analysis, the demand for robust and reliable quantitative methods is paramount. The precise quantification of phenolic compounds is a frequent necessity, driven by their roles as active pharmaceutical ingredients (APIs), process intermediates, or environmental contaminants. The selection of an appropriate analytical standard is a critical determinant of method accuracy and reproducibility. This document introduces **4-Valerylphenol** (also known as 4'-Hydroxyvalerophenone) as a highly suitable internal and external standard for the chromatographic analysis of various phenolic compounds.

4-Valerylphenol (CAS 2589-71-1), a white to light beige crystalline powder with a melting point of 62-65 °C, possesses key attributes that make it an excellent candidate for a reference standard.^[1] Its moderate polarity and structural similarity to a range of phenolic analytes ensure comparable chromatographic behavior and extraction efficiency, which is particularly advantageous when used as an internal standard. This application note provides detailed protocols for the use of **4-Valerylphenol** as both an external and internal standard in High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) applications. The methodologies outlined herein are designed to serve as a comprehensive guide for researchers, scientists, and drug development professionals, ensuring the development of validated, trustworthy, and accurate quantitative analytical methods.

Physicochemical Properties of 4-Valerylphenol

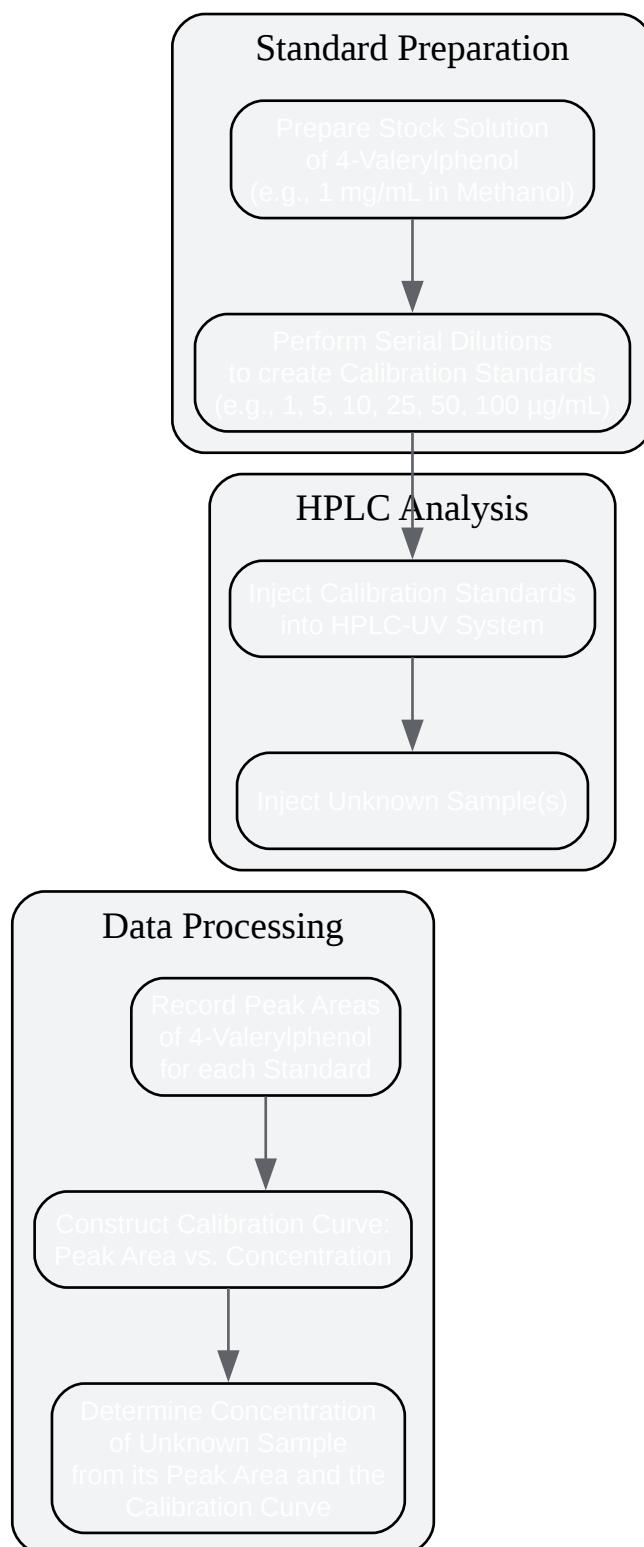
A thorough understanding of the physicochemical properties of an analytical standard is fundamental to method development. These properties dictate the standard's solubility, chromatographic retention, and detector response.

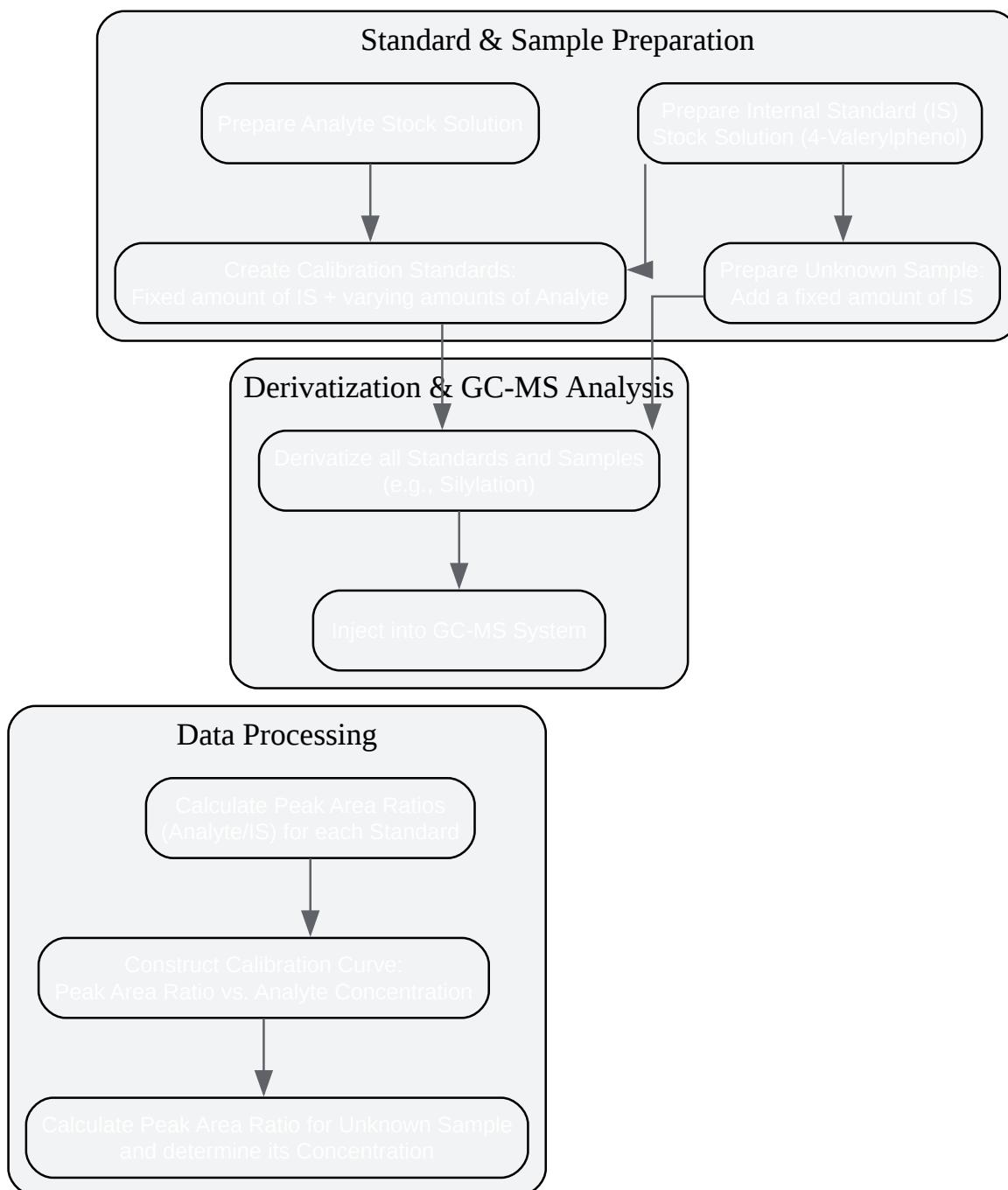
Property	Value	Source
CAS Number	2589-71-1	--INVALID-LINK--
Molecular Formula	C ₁₁ H ₁₄ O ₂	--INVALID-LINK--
Molecular Weight	178.23 g/mol	--INVALID-LINK--
Melting Point	62-65 °C	[1]
Boiling Point	182-183 °C at 3 mmHg	[1]
Appearance	White to light beige powder	[1]
Solubility	Soluble in organic solvents such as methanol and acetonitrile.	Inferred from common solvents for phenolic compounds.

Application 1: Quantification of a Phenolic Analyte using 4-Valerylphenol as an External Standard by HPLC-UV

This protocol details the use of **4-Valerylphenol** as an external standard to quantify a hypothetical phenolic analyte. The principle of external standardization relies on a calibration curve generated from a series of standards of known concentrations.

Experimental Workflow: External Standard Calibration



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References

- 1. ruifuchem.com [ruifuchem.com]
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